molecular formula C20H16BrN5O3 B282399 METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B282399
M. Wt: 454.3 g/mol
InChI Key: BCUQXASZCUQCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methylbenzoyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Addition of the Methylbenzoyl Group: The methylbenzoyl group is added via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl and methylbenzoyl groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The tetrazolopyrimidine core is essential for the compound’s stability and bioactivity. The exact pathways involved may vary depending on the specific application, but common targets include kinases, receptors, and transcription factors.

Comparison with Similar Compounds

METHYL 7-(4-BROMOPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrN5O3

Molecular Weight

454.3 g/mol

IUPAC Name

methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H16BrN5O3/c1-11-3-5-13(6-4-11)18(27)15-16(19(28)29-2)22-20-23-24-25-26(20)17(15)12-7-9-14(21)10-8-12/h3-10,17H,1-2H3,(H,22,23,25)

InChI Key

BCUQXASZCUQCKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Br)C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Br)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Br)C(=O)OC

Origin of Product

United States

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